molecular formula C26H22N2O5S B281505 Methyl 2-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate

Methyl 2-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate

Cat. No. B281505
M. Wt: 474.5 g/mol
InChI Key: YATBVUQPBHFWAK-NFFVHWSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound is also known as ME0328 and has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

ME0328 exerts its pharmacological effects by inhibiting the activity of several enzymes and signaling pathways involved in the pathogenesis of various diseases. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a crucial role in cancer development and progression. Additionally, ME0328 has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
ME0328 has been shown to exhibit various biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, induction of apoptosis, suppression of inflammation, and neuroprotection. It has also been reported to modulate the expression of several genes involved in the regulation of cell cycle, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

ME0328 has several advantages as a research tool, including its high potency and selectivity, as well as its ability to target multiple enzymes and signaling pathways. However, its limitations include its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for the research on ME0328, including the development of more potent and selective analogs, the investigation of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its therapeutic potential in various animal models of disease. Additionally, the elucidation of its molecular mechanism of action and its interaction with other signaling pathways may provide valuable insights into its therapeutic applications.

Synthesis Methods

The synthesis of ME0328 involves the condensation reaction between 4-ethylbenzenesulfonyl chloride and 2-amino-3-carbethoxy-1-naphthoic acid, followed by the reaction with 4-amino-3-nitrobenzoic acid and subsequent reduction of the nitro group. The final product is obtained by methylation of the amine group.

Scientific Research Applications

ME0328 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported its inhibitory effects on cancer cell growth and proliferation, as well as its anti-inflammatory and neuroprotective properties.

properties

Molecular Formula

C26H22N2O5S

Molecular Weight

474.5 g/mol

IUPAC Name

methyl 2-[[(4Z)-4-(4-ethylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]amino]benzoate

InChI

InChI=1S/C26H22N2O5S/c1-3-17-12-14-18(15-13-17)34(31,32)28-23-16-24(25(29)20-9-5-4-8-19(20)23)27-22-11-7-6-10-21(22)26(30)33-2/h4-16,27H,3H2,1-2H3/b28-23-

InChI Key

YATBVUQPBHFWAK-NFFVHWSESA-N

Isomeric SMILES

CCC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4C(=O)OC

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4C(=O)OC

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4C(=O)OC

Origin of Product

United States

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